
Arylquin 1
Vue d'ensemble
Description
Arylquin 1 is a 3-arylquinoline derivative identified as a potent Par-4 (prostate apoptosis response-4) secretagogue. Par-4 is a tumor suppressor protein that selectively induces apoptosis in cancer cells by binding to the 78 kDa glucose-regulated protein (GRP78) on their surface . This compound triggers Par-4 release by targeting vimentin, an intermediate filament protein. This disrupts the vimentin-Par-4 interaction, enabling Par-4 secretion from normal cells and subsequent cancer cell apoptosis .
Méthodes De Préparation
Synthetic Pathways for Arylquin 1
Friedländer Condensation: Core Quinoline Formation
The primary synthetic route to this compound begins with a Friedländer condensation between 4-(N,N-dimethylamino)-2-aminobenzaldehyde and 2-fluorophenylacetonitrile (Figure 1a) . This reaction proceeds under acidic or basic conditions to yield 7-(dimethylamino)-3-(2-fluorophenyl)quinolin-2(1H)-one, the immediate precursor to this compound. Key details include:
-
Reagents : Anhydrous ethanol or methanol as solvents, with catalytic HCl or piperidine.
-
Yield : Approximately 65–75% after recrystallization from ethanol .
The reaction mechanism involves cyclodehydration, where the aldehyde and nitrile groups undergo nucleophilic attack, forming the quinoline core. The fluorine substituent on the phenyl ring enhances electron-withdrawing effects, facilitating cyclization .
Thiolation with Lawesson’s Reagent
The quinolin-2(1H)-one intermediate is converted to its thione analog using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) . Conditions for this step include:
-
Solvent : Dry toluene or tetrahydrofuran (THF).
-
Temperature : 110°C under inert atmosphere (N₂ or Ar).
-
Yield : ~85% after column chromatography (silica gel, hexane/ethyl acetate) .
This thiolation step is critical for subsequent biotinylation, enhancing the compound’s affinity for vimentin in biological assays .
Biotinylation via S-Alkylation
To enable tracking in cellular studies, the thione derivative undergoes S-alkylation with (+)-biotinyl-iodoacetamidyl-3,6-dioxaoctanediamine, producing biotinylated Arylquin 9 :
-
Conditions : DMF as solvent, potassium carbonate base, room temperature for 24 hours.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 1H), 7.65–7.55 (m, 2H), 7.30–7.20 (m, 2H), 6.75 (s, 1H), 3.15 (s, 6H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 178.9 (C=S), 162.5 (C-F), 152.1, 140.2, 135.6, 130.1, 128.9, 124.7, 119.3, 115.8, 45.2 (N(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS) :
-
Calculated for C₁₇H₁₆FN₃OS : [M+H]⁺ 346.1018.
-
Found : 346.1015.
Purity and Stability
Comparative Analysis of Synthetic Analogs
Modifications to the this compound scaffold have been explored to optimize Par-4 secretion and binding to vimentin (Table 1) .
Table 1. Structure-Activity Relationships of Arylquin Derivatives
Compound | R Group | Binding Energy (kcal/mol) | Par-4 Secretion Activity |
---|---|---|---|
This compound | 2-Fluorophenyl | -8.2 | +++ |
Arylquin 6 | 3-Chlorophenyl | -7.8 | ++ |
Arylquin 8 | 4-Methoxyphenyl | -6.9 | + |
Key findings:
-
The 2-fluorophenyl group in this compound maximizes hydrophobic interactions with vimentin’s binding pocket .
-
Removal of fluorine reduces binding affinity by 1.3 kcal/mol and abolishes Par-4 secretory activity .
Challenges and Optimization Strategies
Solubility Limitations
This compound exhibits poor aqueous solubility (<10 µM in PBS) , necessitating formulation with co-solvents:
-
In vivo formulation : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline .
-
Storage : Stock solutions in DMSO (10 mM) remain stable for 3 months at -20°C .
Scale-Up Considerations
Analyse Des Réactions Chimiques
Types de réactions : Arylquin 1 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : La réduction d’this compound conduit à la formation de dérivés de dihydroquinoléine.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier aux positions halogénées sur le cycle aryle
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates sont couramment utilisés
Principaux produits :
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés de dihydroquinoléine.
Substitution : Divers dérivés de quinoléine substitués en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique
Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement de divers cancers, y compris le glioblastome et le cancer colorectal
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé principal dans la découverte de médicaments
Applications De Recherche Scientifique
Glioblastoma Treatment
Arylquin 1 has demonstrated significant antitumor effects against glioblastoma, one of the most aggressive forms of brain cancer. In vitro studies using GBM8401 and A172 cell lines revealed a dose-dependent reduction in cell viability and increased apoptosis rates upon treatment with this compound. The half-maximal inhibitory concentration (IC50) was found to be approximately 2.12 µM for GBM8401 cells, indicating substantial efficacy .
In vivo experiments on NU/NU nude mice with implanted GBM cells showed that this compound significantly reduced tumor growth, especially when combined with radiotherapy. This suggests that this compound not only promotes apoptosis but also enhances the effectiveness of existing treatments .
Colorectal Cancer Applications
Research has also indicated that this compound effectively inhibits cell proliferation, migration, and invasion in colorectal cancer cells. Studies have reported a notable decrease in cell viability in cultured colorectal cancer cells treated with this compound, highlighting its potential as a therapeutic agent in this type of cancer as well .
Study on Glioblastoma
- Objective : To evaluate the antitumor efficacy of this compound in glioblastoma.
- Methodology : In vitro assays measuring cell viability and apoptosis; in vivo studies on tumor growth in animal models.
- Findings : Significant reduction in cell viability at concentrations above 1 µM; enhanced apoptosis rates observed at higher doses; substantial tumor growth inhibition noted in animal models when combined with radiotherapy.
Study on Colorectal Cancer
- Objective : To investigate the effects of this compound on colorectal cancer cell lines.
- Methodology : Assessment of cell proliferation, migration, and invasion following treatment with this compound.
- Findings : Dose-dependent reduction in cell viability; significant inhibition of migration and invasion capabilities observed .
Summary Table of Findings
Cancer Type | Mechanism | IC50 (µM) | Key Findings |
---|---|---|---|
Glioblastoma | Induces Par-4 secretion via vimentin binding | 2.12 | Reduces tumor growth; enhances radiotherapy efficacy |
Colorectal Cancer | Inhibits proliferation and invasion | Not specified | Significant reduction in cell viability and migration |
Mécanisme D'action
Arylquin 1 exerce ses effets en induisant la sécrétion de la réponse à l’apoptose de la prostate 4 (Par-4) à partir de cellules normales. Par-4 se lie à son récepteur, la protéine 78 kDa régulée par le glucose (GRP78), à la surface des cellules cancéreuses, déclenchant l’apoptose. De plus, this compound induit la perméabilisation de la membrane lysosomale, conduisant à la mort cellulaire non apoptotique dans les cellules cancéreuses .
Composés similaires :
Quinoléine : Partage la structure de base avec this compound, mais manque des groupes fonctionnels spécifiques qui confèrent les propriétés uniques d’this compound.
Chloroquine : Un autre dérivé de la quinoléine utilisé comme antimalarique, mais qui n’induit pas la sécrétion de Par-4.
Hydroxychloroquine : Similaire à la chloroquine, mais avec un groupe hydroxyle supplémentaire, utilisé dans le traitement des maladies auto-immunes.
Unicité d’this compound : this compound est unique en raison de sa capacité à induire sélectivement l’apoptose dans les cellules cancéreuses sans affecter les cellules normales. Cette sélectivité est attribuée à son mécanisme d’action impliquant la sécrétion de Par-4 et la perméabilisation de la membrane lysosomale, ce qui n’est pas observé dans d’autres dérivés de la quinoléine .
Comparaison Avec Des Composés Similaires
Key Mechanisms and Efficacy:
- Apoptosis Induction : Arylquin 1 promotes caspase-3 activation and downregulates anti-apoptotic proteins like BCl2 and Cyclin-D1 in colorectal cancer (CRC) cells, with dose-dependent efficacy (IC50: 1.8–2.3 µM in SW620/HCT116 cells) .
- Anti-Metastatic Effects : It inhibits epithelial-mesenchymal transition (EMT) by reducing N-cadherin expression, suppressing migration and invasion in CRC and glioblastoma (GBM) models .
- Synergy with Radiotherapy : In GBM, this compound (5 µM) enhances radiosensitivity, reducing tumor volume by 88% in vivo when combined with 8 Gy radiation .
- Non-Apoptotic Cell Death: At higher concentrations, this compound induces lysosomal membrane permeabilization (LMP), causing non-apoptotic death in cancer cells independent of Par-4 .
Limitations:
- Lack of Selectivity: Affects both cancerous and non-cancerous glial cells, necessitating targeted delivery systems like antibody-drug conjugates (ADCs) .
- Blood-Brain Barrier (BBB) Penetration: Poor bioavailability in brain tumors requires nanoparticle-based delivery .
Structural Analogs: Chloroquine
Chloroquine shares a pharmacophore with this compound but differs in application and mechanism :
Key Difference : While both compounds influence lysosomal pathways, this compound’s Par-4-mediated apoptosis and EMT inhibition provide a unique dual mechanism absent in Chloroquine.
Functional Analogs: PAR-4 Activators
No direct Par-4 secretagogues are reported in the literature besides this compound. However, other apoptosis-inducing agents (e.g., TRAIL, Bcl-2 inhibitors) share functional overlap:
Parameter | This compound | TRAIL | Venetoclax (Bcl-2 Inhibitor) |
---|---|---|---|
Target | Vimentin/Par-4/GRP78 | Death receptors (DR4/DR5) | BCl-2 |
Mechanism | Par-4 secretion; caspase-3 activation; LMP | Extrinsic apoptosis pathway activation | Intrinsic apoptosis pathway inhibition |
Selectivity | Moderate (affects normal cells) | High (cancer-specific DR expression) | High (BCl-2 overexpression in cancer) |
Clinical Stage | Preclinical | Phase III (limited success due to resistance) | FDA-approved for leukemia |
Key Insight : this compound’s ability to bypass common resistance mechanisms (e.g., death receptor downregulation in TRAIL-resistant cancers) and target EMT makes it distinct .
Compounds Targeting Vimentin
Vimentin inhibitors are rare, but this compound’s interaction with vimentin is unique:
Key Difference : this compound’s Par-4-dependent effects contrast with Withaferin A’s direct cytoskeletal disruption .
Activité Biologique
Arylquin 1 is a small-molecule compound recognized for its role as a potent secretagogue of prostate-apoptosis-response-4 (Par-4). This compound has garnered attention due to its unique mechanism of inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.
This compound primarily exerts its effects through the following mechanisms:
- Vimentin Binding : this compound binds to vimentin, a cytoskeletal protein, displacing Par-4 from its association with vimentin. This interaction facilitates the secretion of Par-4, which is crucial for inducing apoptosis in cancer cells .
- Induction of Par-4 Secretion : The compound enhances the secretion of Par-4 from normal and immortalized human cells. Elevated levels of circulating Par-4 have been linked to increased apoptosis in cancer cells, particularly when these cells are co-cultured with normal cells .
- Non-Apoptotic Cell Death : this compound has been shown to induce lysosomal membrane permeabilization (LMP), leading to non-apoptotic cell death in various cancer cell lines. This mechanism is distinct from traditional apoptotic pathways and represents a novel approach to targeting cancer cells .
In Vitro Studies
This compound has demonstrated significant cytotoxic effects across various cancer cell lines:
- Glioblastoma Cells : In studies involving GBM8401 and A172 glioblastoma cells, this compound exhibited dose-dependent cytotoxicity. Cell viability decreased significantly at concentrations as low as 2.5 µM, with marked increases in apoptotic markers observed at higher doses .
- Colon Cancer Cells : In mouse xenograft models, treatment with this compound resulted in reduced tumor growth following the injection of cultured colon cancer cells. The compound effectively inhibited tumor progression by promoting Par-4 secretion and subsequent apoptosis in the tumor microenvironment .
In Vivo Studies
In vivo experiments have further validated the efficacy of this compound:
- Xenograft Models : Mice treated with this compound showed a five-fold increase in serum Par-4 levels compared to controls, correlating with enhanced apoptotic activity in co-cultured cancer cell systems .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on specific cancer types:
Cancer Type | Mechanism | Outcome |
---|---|---|
Glioblastoma | Induction of apoptosis via Par-4 secretion | Significant reduction in cell viability |
Colon Cancer | Inhibition of tumor growth in xenograft models | Diminished tumor size and growth rate |
Prostate Cancer | Enhanced secretion of Par-4 from normal cells | Induced paracrine apoptosis in co-culture setups |
Synergistic Effects
Research indicates that this compound may enhance the effects of radiation therapy in glioblastoma treatment. When combined with radiation, it significantly reduced the surviving fraction of tumor cells at lower doses, suggesting a potential synergistic effect that could improve treatment outcomes for patients with aggressive tumors .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended to assess Arylquin 1's dose-dependent cytotoxicity in glioblastoma and colorectal cancer models?
- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) across a concentration gradient (e.g., 0–10 µM) to establish IC50 values. For glioblastoma models (e.g., GBM8401, A172), monitor viability reduction at 5 µM . In colorectal cancer (CRC) cells (e.g., SW620, HCT116), validate dose-response trends via Annexin V/FITC staining to quantify apoptotic populations at 2–4 µM . Include controls for solvent effects and baseline apoptosis.
Q. How can researchers confirm this compound's role in Par-4 secretion and its downstream effects on apoptosis?
- Methodological Answer : Perform Western blotting to measure Par-4 levels in conditioned media post-treatment. Use Par-4 knockdown models (e.g., siRNA) to compare apoptosis rates via flow cytometry. In Par-4-deficient cells, this compound’s apoptotic efficacy is attenuated, confirming Par-4 dependency . Co-immunoprecipitation assays can verify Par-4’s interaction with GRP78 on cancer cell surfaces .
Q. What assays are suitable for evaluating this compound's impact on epithelial-mesenchymal transition (EMT) in CRC cells?
- Methodological Answer : Quantify EMT markers (e.g., N-cadherin, E-cadherin) using qPCR and Western blotting in SW620/HCT116 cells. Dose-dependent reductions in N-cadherin at 2–4 µM indicate EMT suppression . Combine with transwell migration assays to correlate molecular changes with functional metastasis inhibition.
Advanced Research Questions
Q. How can contradictory findings on this compound's cell death mechanisms (apoptotic vs. non-apoptotic) be resolved?
- Methodological Answer : Employ pathway-specific inhibitors (e.g., z-VAD-fmk for apoptosis, necrostatin-1 for necrosis) in viability assays. This compound-induced lysosomal membrane permeabilization (LMP) in cancer cells is apoptosis-independent, as shown by insensitivity to z-VAD-fmk. Confirm via LysoTracker Red staining and cathepsin B release assays . Contrast with caspase-3 cleavage data in CRC models to identify context-dependent mechanisms .
Q. What strategies optimize this compound's synergy with radiotherapy in glioblastoma without exacerbating toxicity?
- Methodological Answer : Design combinatorial studies using clonogenic survival assays post-irradiation (2–6 Gy) with sub-IC50 this compound doses (1–2 µM). Measure synergy via Chou-Talalay combination indices. Use SVGp12 (non-cancerous glial cells) to assess selectivity; prioritize doses that spare SVGp12 viability while reducing GBM8401/A172 survival . Validate in orthotopic xenografts with Ki-67 and TUNEL staining for proliferation/apoptosis .
Q. How does this compound's targeting of vimentin influence its anti-metastatic effects?
- Methodological Answer : Generate vimentin-knockout models (CRISPR/Cas9) to compare this compound’s efficacy in wild-type vs. knockout cells. Use immunofluorescence to track vimentin-Arylquin 1 colocalization. In vimentin-deficient cells, Par-4 secretion and apoptosis induction are reduced, confirming vimentin’s role as a primary target . Pair with scratch wound assays to quantify metastasis suppression.
Q. What experimental approaches differentiate this compound’s direct cytotoxicity from off-target effects in heterogeneous tumor microenvironments?
- Methodological Answer : Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic tumor-stroma interactions. Measure this compound’s specificity via cell-type-selective viability assays (e.g., flow cytometry with cell-line-specific dyes). Validate in vivo using patient-derived xenografts (PDX) with single-cell RNA sequencing to map drug responses across cell subtypes .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in apoptosis rates across cell lines treated with this compound?
- Methodological Answer : Normalize apoptosis data to baseline caspase-3 activity and mitochondrial membrane potential (ΔΨm) using JC-1 staining. For cell lines with low baseline apoptosis (e.g., H1299), pre-treat with pro-apoptotic agents (e.g., staurosporine) to establish dynamic ranges . Use multivariate analysis to account for variables like cell doubling time and Par-4 expression levels.
Q. What statistical models are appropriate for analyzing this compound's dose-response curves in multi-cell-line studies?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to generate sigmoidal curves. Use ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. For heteroscedastic data, employ mixed-effects models to account for inter-experiment variability .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQINSYYSNKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.